Diphenyliodonium chloride
Overview
Description
Synthesis Analysis
Diphenyliodonium chloride can be synthesized through reactions involving diphenyliodonium salts with various reagents. For example, its synthesis has been improved for the production of polybrominated diphenyl ethers, showcasing its utility in creating flame retardants and other brominated compounds (Teclechiel, Sundström, & Marsh, 2009).
Molecular Structure Analysis
Diphenyliodonium chloride's structure has been studied through various spectroscopic methods, revealing insights into its complex formation and molecular interactions. For instance, the crystal and molecular structure of related diphenyliodonium halides have been characterized, highlighting the importance of intermolecular interactions in determining the compound's properties (Chernov'yants, Burykin, Starikova, & Rostovskaya, 2012).
Chemical Reactions and Properties
Diphenyliodonium chloride participates in various chemical reactions, such as the efficient synthesis of unsymmetrical diorganyl selenides and sulfides. This demonstrates its role in facilitating cleavage and condensation reactions, thus being pivotal in synthetic chemistry applications (Ranu & Mandal, 2004).
Physical Properties Analysis
The physical properties of diphenyliodonium chloride, such as solubility, melting point, and crystal structure, have been explored to understand its behavior in various solvents and conditions. These properties are crucial for its application in chemical syntheses and material science.
Chemical Properties Analysis
Diphenyliodonium chloride's chemical properties, including reactivity, stability, and interaction with other chemical species, are essential for its wide range of applications. Studies have explored its role as a photoinitiator, demonstrating its ability to initiate polymerization reactions upon light exposure (Padon & Scranton, 2000).
Scientific Research Applications
Cytochrome P450 Reductase Inhibition : Diphenyliodonium chloride acts as an irreversible inhibitor of NADPH cytochrome P450 oxidoreductase. It requires the enzyme to be in a reduced state for inactivation, indicating its interaction with the reduced form of the enzyme. Radiolabeled diphenyliodonium chloride has been used to identify covalent modification sites on the enzyme (Tew, 1993).
Antimicrobial Activity : Diphenyliodonium chloride exhibits broad-spectrum antimicrobial properties. Its activity is influenced by factors like pH and inoculum size. It has been observed to cause loss of intracellular material in bacteria and inhibit aerobic glucose metabolism (Gerami‐Nejad & Stretton, 1981).
Reaction with Reduced Flavins and Flavoproteins : The interaction of diphenyliodonium chloride with reduced flavins and flavoproteins has been studied, revealing insights into the reaction mechanisms and identifying several flavin-phenyl adducts (Chakraborty & Massey, 2002).
Hypoglycemic Agent Properties : Diphenyliodonium has been studied as a hypoglycemic agent, showing effects on glucose concentrations, glucose utilization, and gluconeogenesis in rats (Holland, Clark, Bloxham & Lardy, 1973).
Photopolymerization Initiator : Its use in photoinitiating the cationic cross-linking of divinyl ethers has been explored. Diphenyliodonium salts with highly nucleophilic counter anions have shown significant efficiency in initiating vigorous polymerizations (Kahveci, Tasdelen & Yagcı, 2008).
Inhibition of Flavoproteins : Diphenyliodonium chloride has been found to inhibit flavoproteins, questioning its use as a specific inhibitor for flavoenzyme-based reactions (Moulton, Martin, Ainger, Cross, Hoare, Doel, Harrison, Eisenthal & Hancock, 2000).
Safety And Hazards
Future Directions
Diphenyliodonium chloride has potential uses in higher wavelength applications . It is also being studied for its effects on flavoprotein enzymes .
Relevant Papers Several papers have been published on Diphenyliodonium chloride. For instance, a paper titled “Reaction of Reduced Flavins and Flavoproteins with Diphenyliodonium Chloride” discusses the reaction of diphenyliodonium chloride with free reduced flavins . Another paper titled “Novel photoacid generators for cationic photopolymerization” discusses the use of Diphenyliodonium chloride as a photoacid generator .
properties
IUPAC Name |
diphenyliodanium;chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10I.ClH/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;/h1-10H;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSJLWBUYLGJOBD-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[I+]C2=CC=CC=C2.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClI | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
10182-84-0 (Parent) | |
Record name | Iodonium, diphenyl-, chloride (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001483723 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID60883679 | |
Record name | Iodonium, diphenyl-, chloride (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60883679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Diphenyliodonium chloride | |
CAS RN |
1483-72-3 | |
Record name | Diphenyliodonium chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1483-72-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Iodonium, diphenyl-, chloride (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001483723 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Iodonium, diphenyl-, chloride (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Iodonium, diphenyl-, chloride (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60883679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Diphenyliodonium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.591 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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